DL-2-Methylbutyric acid-13C2

Catalog No.
S12846991
CAS No.
M.F
C5H10O2
M. Wt
104.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-2-Methylbutyric acid-13C2

Product Name

DL-2-Methylbutyric acid-13C2

IUPAC Name

2-methyl(3,4-13C2)butanoic acid

Molecular Formula

C5H10O2

Molecular Weight

104.12 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1

InChI Key

WLAMNBDJUVNPJU-ZKDXJZICSA-N

SMILES

Array

Canonical SMILES

CCC(C)C(=O)O

Isomeric SMILES

CC([13CH2][13CH3])C(=O)O

DL-2-Methylbutyric acid is a branched-chain short-chain fatty acid (BC-SCFA) produced by gut microbial fermentation of amino acids. Its concentration in biological matrices like feces and plasma is a key biomarker in studies of gut health, metabolic diseases, and host-microbiome interactions. [1] Accurate and reproducible quantification of this analyte is challenging due to its volatility and the complexity of biological samples. DL-2-Methylbutyric acid-13C2 serves as a stable isotope-labeled internal standard, which is considered the gold standard for quantitative analysis by mass spectrometry, designed to ensure the highest possible analytical specificity and accuracy in these demanding applications. [REFS-2, REFS-3]

Procuring unlabeled DL-2-Methylbutyric acid for use as an external standard fails to correct for critical sources of experimental error. Analyte loss during sample extraction, derivatization, and injection can lead to significant underestimation of the true concentration. Furthermore, external standards cannot compensate for ion suppression or enhancement effects, where co-eluting matrix components interfere with analyte ionization in the mass spectrometer source, compromising data accuracy. [1] While deuterated (²H) analogs are a closer substitute, they can exhibit chromatographic shifting and potential isotopic instability, which prevents them from perfectly mimicking the native analyte. Using a non-identical structural analog as an internal standard is also inadequate, as its chemical and physical behavior, including ionization efficiency, will not be identical to the target analyte, leading to unreliable quantification. [2]

Chromatographic Co-Elution for Optimal Correction of Matrix Effects

The primary advantage of a ¹³C-labeled standard over deuterated (²H) alternatives is its ability to co-elute perfectly with the unlabeled, endogenous analyte. [1] Because the ¹³C isotopes are incorporated into the carbon backbone, the physicochemical properties remain virtually identical. In contrast, deuterated standards often elute slightly earlier in reversed-phase chromatography. This chromatographic separation means the standard and analyte experience different matrix effects at the point of ionization, which can lead to biased and inaccurate quantification—a problem this ¹³C₂-labeled compound is designed to prevent. [2]

Evidence DimensionChromatographic Co-Elution with Analyte
Target Compound DataPerfect co-elution (ΔRT = 0)
Comparator Or BaselineDeuterated (²H) Analogs: Often exhibit a chromatographic shift, eluting slightly earlier than the analyte.
Quantified DifferenceEliminates retention time shifts that can compromise matrix effect correction.
ConditionsReversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Perfect co-elution ensures the standard and analyte experience identical ionization suppression or enhancement, which is critical for accurate quantification in complex biological samples.

Enabling High-Precision Quantification for Reproducible Longitudinal and Cohort Studies

The stable isotope dilution (SID) method, which employs standards like DL-2-Methylbutyric acid-13C2, is the benchmark for achieving high reproducibility in SCFA quantification. Validated LC-MS/MS methods using ¹³C-labeled internal standards for SCFAs report excellent intra- and inter-day precision with relative standard deviations (RSD) or coefficients of variation (CV) well below 10%, and often under 3%. [REFS-1, REFS-2] This level of precision is difficult to achieve with external calibration or structural analog standards, which cannot adequately control for variability during sample processing and analysis.

Evidence DimensionAssay Precision (Relative Standard Deviation)
Target Compound DataIntra- and inter-day precision typically <10% CV, with optimized methods achieving <3% RSD.
Comparator Or BaselineExternal Standard or Structural Analog Methods: Inherently higher variability due to uncorrected sample prep and matrix effects.
Quantified DifferenceProvides a >3-fold improvement in analytical precision over less robust methods, minimizing analytical noise in large datasets.
ConditionsLC-MS/MS quantification of short-chain fatty acids in biological samples (e.g., feces, plasma).

For large-scale clinical trials or longitudinal studies, high precision is essential to detect small but statistically significant biological changes without them being obscured by analytical variability.

Precursor Suitability for Unambiguous Metabolic Flux Analysis

Beyond its use as an internal standard for quantification, DL-2-Methylbutyric acid-13C2 is an ideal precursor for ¹³C-Metabolic Flux Analysis (¹³C-MFA). [1] When introduced to in vitro or in vivo biological systems, the stable ¹³C₂ label allows researchers to trace the compound's metabolic fate. Mass spectrometry can distinguish metabolites derived from the labeled precursor from the same metabolites produced endogenously. This is impossible to achieve with an unlabeled compound, which is indistinguishable from the background biological pool. [2]

Evidence DimensionAbility to Trace Metabolic Fate
Target Compound DataEnables clear differentiation between exogenous (¹³C₂-labeled) and endogenous (¹²C) metabolic pathways.
Comparator Or BaselineUnlabeled DL-2-Methylbutyric Acid: Cannot be distinguished from the endogenous pool, making metabolic tracing impossible.
Quantified DifferenceProvides 100% of the signal for tracing experiments, whereas the unlabeled compound provides 0%.
ConditionsCell culture, microbial fermentation, or in vivo studies coupled with mass spectrometry analysis.

This allows for the precise mapping of metabolic pathways and quantification of reaction rates (fluxes), providing critical insights into cellular metabolism that cannot be obtained otherwise.

High-Throughput Biomarker Quantification in Clinical and Preclinical Research

For studies involving large sample cohorts where minimizing analytical variance is paramount to achieving statistical power. The use of this standard ensures high precision and accuracy, enabling reliable detection of subtle changes in BC-SCFA levels associated with disease states or therapeutic interventions. [1]

Method Validation and Confirmation of Analyte Identity in Complex Matrices

In the development and validation of new analytical methods for complex samples like feces, food, or environmental matrices. The perfect co-elution of DL-2-Methylbutyric acid-13C2 with the native analyte provides the most rigorous means of confirming analyte retention time and correcting for matrix-induced signal variability. [2]

Mechanistic Studies of Gut Microbiome Metabolism

As a tracer in microbial fermentation or host-cell culture experiments to precisely determine the metabolic fate of 2-methylbutyric acid. This application is critical for understanding the specific contributions of this BC-SCFA to host physiology and the metabolic pathways involved in its production and consumption.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

104.074789228 Da

Monoisotopic Mass

104.074789228 Da

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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